
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple chlorine atoms and a hydroxyl group attached to a benzamide core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide typically involves the activation of 3,5-dichlorobenzoic acid in a dry solvent such as dimethylformamide (DMF) using coupling agents like TBTU and EDC∙HCl. The activated acid is then reacted with 2,5-dichloroaniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield amines or alcohols.
Scientific Research Applications
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide can be compared with other similar compounds, such as:
3,5-dichloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide: This compound also contains a benzamide core but has different substituents, leading to variations in chemical properties and applications.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another related compound with a different core structure, used in studies related to mycobacterial energetics.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H7Cl4NO2 |
|---|---|
Molecular Weight |
351.0 g/mol |
IUPAC Name |
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Cl4NO2/c14-6-1-2-9(16)11(5-6)18-13(20)8-3-7(15)4-10(17)12(8)19/h1-5,19H,(H,18,20) |
InChI Key |
LTAXAERGMAITMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


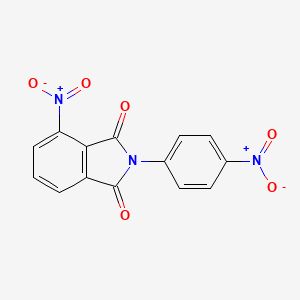
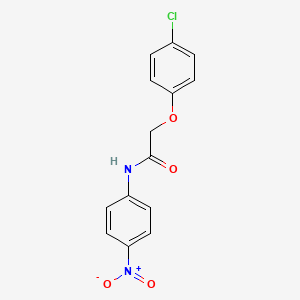

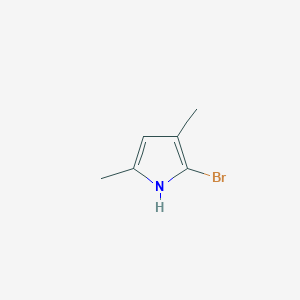
![(5E)-3-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713188.png)
![6-bromo-3-{1-[(4-methylphenyl)sulfonyl]-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11713194.png)
![N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11713206.png)
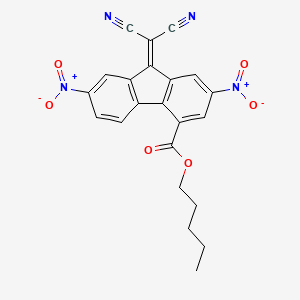
![N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine](/img/structure/B11713210.png)
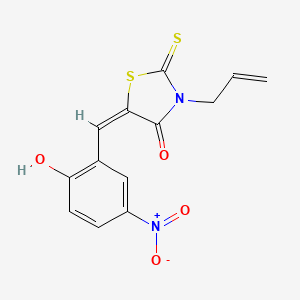

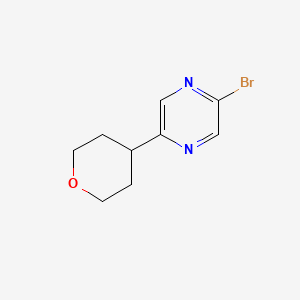
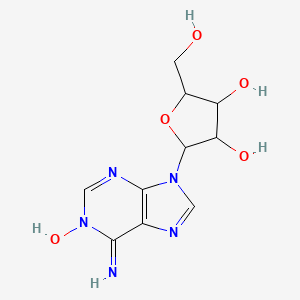
![2-methyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713240.png)
